Ifenprodil

Description

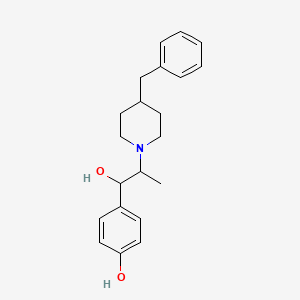

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,16,18,21,23-24H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNVMODNBIQBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045656 | |

| Record name | Ifenprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23210-56-2, 23210-58-4 | |

| Record name | Ifenprodil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23210-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ifenprodil [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023210562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ifenprodil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ifenprodil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-benzyl-1-[β,4-dihydroxy-α-methylphenethyl]piperidinium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ifenprodil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IFENPRODIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8OE3P6O5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Allosteric Handshake: An In-Depth Technical Guide to Ifenprodil's Mechanism of Action on NMDA Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of ifenprodil, a selective antagonist of N-methyl-D-aspartate (NMDA) receptors containing the GluN2B subunit. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular interactions, quantitative pharmacology, and downstream signaling effects of this compound, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Executive Summary

This compound is a noncompetitive allosteric modulator that selectively inhibits GluN2B-containing NMDA receptors with high affinity.[1][2][3] Its unique mechanism, distinct from competitive antagonists, involves binding to a site at the interface of the GluN1 and GluN2B amino-terminal domains (ATDs), inducing a conformational change that stabilizes the receptor in a closed or inhibited state.[4][5][6] This subunit selectivity and allosteric mode of action have made this compound a critical tool for dissecting the physiological and pathological roles of GluN2B-containing NMDA receptors and a promising scaffold for the development of novel neuroprotective and therapeutic agents. This guide synthesizes the current understanding of this compound's action, providing a detailed resource for researchers in the field.

Mechanism of Action: A Detailed Molecular Perspective

This compound's inhibitory action is not a simple blockade of the ion channel pore. Instead, it functions as a negative allosteric modulator, binding to a site remote from the agonist binding sites for glutamate and glycine.[1][2]

Subunit Selectivity and Binding Site

This compound exhibits a remarkable selectivity for NMDA receptors containing the GluN2B subunit, with significantly lower affinity for receptors containing GluN2A, GluN2C, or GluN2D subunits.[2] This selectivity is conferred by a unique binding pocket located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits.[4][5][6] Crystallographic studies have revealed that this compound nestles into a cleft formed by both subunits, acting as a molecular "handshake" that stabilizes a specific conformation of the receptor.[4][5]

Allosteric Modulation and Conformational Changes

Upon binding, this compound induces a conformational change in the GluN2B ATD, causing it to adopt a more closed conformation.[4] This change in the ATD is transmitted to the ligand-binding domain (LBD) and the transmembrane domain (TMD), ultimately reducing the probability of channel opening.[4] This allosteric mechanism means that this compound's inhibition is noncompetitive with respect to glutamate and glycine.[1][2] Interestingly, the binding of glutamate can, in turn, increase the affinity of this compound for its site, a phenomenon known as use-dependence.[3]

The following diagram illustrates the allosteric inhibition of the NMDA receptor by this compound.

Effects on Channel Gating and Kinetics

This compound's allosteric modulation translates into specific changes in the ion channel's gating behavior. Single-channel recording studies have demonstrated that this compound decreases the channel open probability (Po) primarily by increasing the duration of closed states and, to a lesser extent, by decreasing the mean open time.[2][7] This effect is consistent with a mechanism where this compound stabilizes one or more closed conformations of the receptor, thereby increasing the energy barrier for channel opening.[2]

Quantitative Data on this compound's Interaction with NMDA Receptors

The affinity and potency of this compound have been quantified in numerous studies using various experimental paradigms. The following tables summarize key quantitative data for easy comparison.

| Parameter | Receptor Subunit | Value | Experimental System | Reference |

| IC₅₀ | GluN1/GluN2B | 0.34 µM | Xenopus oocytes | [2] |

| IC₅₀ | GluN1/GluN2A | 146 µM | Xenopus oocytes | [2] |

| IC₅₀ | GluN1/GluN2B | 130 - 340 nM | Various | [2] |

| Ki | GluN1/GluN2B | 5.8 - 29 nM | Radioligand Binding | [8] |

Table 1: Inhibitory Potency (IC₅₀) and Binding Affinity (Ki) of this compound for NMDA Receptor Subtypes.

| Parameter | Effect of this compound (150 nM) | Receptor Subunit | Reference |

| Open Probability (Po) | Decreased (~4-fold) | GluN1/GluN2B | [2] |

| Mean Open Time (MOT) | Decreased (~1.6-fold) | GluN1/GluN2B | [2] |

| Mean Closed Time (MCT) | Increased (~2-fold) | GluN1/GluN2B | [2] |

Table 2: Effect of this compound on NMDA Receptor Single-Channel Kinetics.

Downstream Signaling Pathways Modulated by this compound

By selectively inhibiting GluN2B-containing NMDA receptors, this compound can modulate a variety of downstream signaling pathways implicated in synaptic plasticity, cell survival, and neuronal apoptosis.

Synaptic Plasticity

GluN2B-containing NMDA receptors play a crucial role in bidirectional synaptic plasticity. Studies have shown that this compound can inhibit the induction of long-term depression (LTD) without affecting long-term potentiation (LTP) in the CA1 region of the hippocampus.[9][10] This suggests that GluN2B-containing receptors are preferentially involved in the signaling cascades that lead to LTD.

The following diagram illustrates the differential effect of this compound on LTP and LTD induction pathways.

References

- 1. GluN2B-containing NMDA receptor attenuated neuronal apoptosis in the mouse model of HIBD through inhibiting endoplasmic reticulum stress-activated PERK/eIF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Effects on GluN2B-Containing Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping the Binding Site of the Neuroprotectant this compound on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of NMDA receptors and the mechanism of inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subunit arrangement and phenylethanolamine binding in GluN1/GluN2B NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effect of this compound on GluN1/GluN2B N-methyl-D-aspartate receptor gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metaplastic LTP inhibition after LTD induction in CA1 hippocampal slices involves NMDA Receptor-mediated Neurosteroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Ifenprodil: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil, a phenylethanolamine compound, has carved a unique niche in the landscape of neuroscience research and drug development. Initially investigated for its vasodilatory properties, its discovery as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the GluN2B subunit, opened up new avenues for understanding and potentially treating a range of neurological and psychiatric disorders. This in-depth technical guide chronicles the discovery and history of this compound's development, presenting key experimental data, detailed methodologies, and a visual representation of its mechanism of action.

Discovery and Initial Development

This compound was first synthesized in the 1970s and was initially explored for its potential as a cerebral vasodilator for the treatment of cerebrovascular diseases.[1] However, its therapeutic potential was later re-evaluated following the discovery of its profound effects on the central nervous system, specifically its interaction with the NMDA receptor. This pivotal discovery shifted the focus of this compound research towards its utility as a neuroprotective and neuromodulatory agent.

Elucidation of the Mechanism of Action: A GluN2B-Selective NMDA Receptor Antagonist

The turning point in this compound's history was the characterization of its unique mechanism of action. It was identified as a non-competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission, learning, and memory.[2] Further investigations revealed its remarkable selectivity for NMDA receptors containing the GluN2B subunit, with a significantly lower affinity for receptors containing GluN2A, GluN2C, or GluN2D subunits.[1][3]

This compound exerts its inhibitory effect through an allosteric mechanism, binding to a site on the N-terminal domain (NTD) of the NMDA receptor, at the interface between the GluN1 and GluN2B subunits.[2] This binding is voltage-independent and use-dependent, meaning its inhibitory effect is enhanced when the receptor is activated by its agonists, glutamate and glycine.[3]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling pathway of NMDA receptor activation and the site of this compound's inhibitory action.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that have been pivotal in characterizing the pharmacological profile of this compound.

Table 1: this compound Binding Affinities and Potencies (IC₅₀)

| Receptor Subtype | IC₅₀ (µM) | Species | Experimental System | Reference |

| GluN1/GluN2B | 0.34 | Recombinant | Xenopus oocytes | [4] |

| GluN1/GluN2A | 146 | Recombinant | Xenopus oocytes | [4] |

| Neonatal Rat Forebrain NMDA Receptors | 0.3 | Rat | Brain homogenate | [3] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Chinese Volunteers (Intravenous Infusion)

| Dose | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) | CL (L/h) |

| 5 mg | 28.5 ± 8.7 | 42.7 ± 6.9 | 2.1 ± 0.5 | 118.2 ± 18.3 |

| 10 mg | 55.1 ± 15.2 | 87.5 ± 19.8 | 2.3 ± 0.6 | 116.5 ± 21.4 |

| 15 mg | 83.4 ± 21.9 | 135.6 ± 30.1 | 2.4 ± 0.7 | 113.8 ± 20.5 |

| Data from a study on healthy Chinese volunteers after single intravenous infusions.[5] |

Key Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of this compound and its stereoisomers has been crucial for understanding its structure-activity relationship. A common synthetic route involves the diastereoselective reduction of a ketone precursor, followed by the separation of enantiomers using chiral high-performance liquid chromatography (HPLC).[6]

Experimental Workflow: Synthesis of this compound Stereoisomers

References

- 1. Combination therapy of this compound with piroxicam may be an effective therapeutic intervention in cerebral stroke: a hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Ifenprodil Signaling Pathways in Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a phenylethanolamine compound that has garnered significant interest in neuroscience research and drug development due to its unique pharmacological profile. Initially identified as a vasodilator, its primary mechanism of action is now understood to be the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, with a remarkable selectivity for receptors containing the GluN2B subunit.[1][2] This selectivity has made this compound an invaluable tool for dissecting the roles of different NMDA receptor subtypes in synaptic plasticity, neuronal development, and various neuropathological conditions. Beyond its well-characterized effects on NMDA receptors, this compound interacts with a range of other neuronal targets, contributing to its complex and multifaceted pharmacological effects. This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound in neurons, presents quantitative data on its interactions, details key experimental methodologies, and visualizes the intricate signaling cascades.

Core Signaling Pathway: NMDA Receptor Antagonism

This compound acts as a negative allosteric modulator of NMDA receptors by binding to a site at the interface of the GluN1 and GluN2B N-terminal domains.[3][4] This binding stabilizes a closed conformation of the receptor, thereby reducing the probability of channel opening in response to glutamate and glycine binding.[3][4] This inhibitory action is voltage-independent and use-dependent, meaning its potency increases with higher concentrations of NMDA.[5]

The downstream consequences of GluN2B-containing NMDA receptor inhibition by this compound are significant. By blocking the influx of Ca²⁺ through these receptors, this compound can modulate a variety of calcium-dependent signaling cascades.

Quantitative Data: this compound's Interaction with NMDA Receptors

| Parameter | Value | Receptor/Condition | Reference |

| IC₅₀ | 0.34 µM | NR1A/NR2B receptors | [6] |

| IC₅₀ | 146 µM | NR1A/NR2A receptors | [6] |

| IC₅₀ | 0.75 µM | High-affinity component in cultured rat hippocampal neurons | [7] |

| IC₅₀ | 161 µM | Low-affinity component in cultured rat hippocampal neurons | [7] |

| IC₅₀ | 0.3 µM | In the absence of spermine | [8] |

| IC₅₀ | 1.4 µM | In the presence of 1 mM spermine | [8][9] |

| IC₅₀ | 1.8 µM | In the presence of 3 mM spermine | [8][9] |

Off-Target Signaling Pathways

This compound's pharmacological profile is broadened by its interaction with several other neuronal targets, which can contribute to its overall effects and potential side-effect profile.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels

This compound has been shown to inhibit GIRK channels, which are crucial for regulating neuronal excitability. By blocking these channels, this compound can lead to membrane depolarization and increased neuronal firing under certain conditions.

Alpha-1 Adrenergic Receptors

This compound also acts as an antagonist at alpha-1 adrenergic receptors.[10][11] This action can contribute to its vasodilatory effects and may also modulate neuronal activity in brain regions with high adrenergic innervation.

Sigma Receptors

This compound has been shown to bind to both sigma-1 and sigma-2 receptors.[12][13][14] The functional consequences of this interaction are still being elucidated but may contribute to its neuroprotective and psychotropic effects.

Voltage-Gated Calcium Channels (VGCCs)

At higher concentrations, this compound can block high-voltage-activated (HVA) calcium channels, including N-type and P/Q-type channels.[1][15][16][17] This action can presynaptically reduce neurotransmitter release.

Reverse Na⁺/Ca²⁺ Exchanger (NCX)

Studies have indicated that this compound can inhibit the reverse mode of the Na⁺/Ca²⁺ exchanger, which can be a significant pathway for Ca²⁺ entry under conditions of high intracellular Na⁺, such as during excitotoxicity.[18]

Quantitative Data: this compound's Interaction with Off-Target Receptors and Channels

| Target | Parameter | Value | Condition | Reference |

| High-Voltage-Activated Ca²⁺ Channels | IC₅₀ | 17 ± 3 µM | K⁺-evoked Ca²⁺ influx in rat hippocampal neurons | [16] |

| Dihydropyridine-resistant HVA Ca²⁺ Channels | IC₅₀ | 13 ± 4 µM | In the presence of 10 µM nifedipine | [16] |

| N-type Ca²⁺ Channels | IC₅₀ | 50 µM | Recombinantly expressed human channels | [1] |

| P-type Ca²⁺ Channels | IC₅₀ | ~60 µM | Acutely isolated cerebellar Purkinje neurons | [1] |

| P/Q-type Ca²⁺ Channels | IC₅₀ | ~10 µM | Presynaptic channels in basolateral amygdala | [15] |

| Sigma-2 Receptors | Kd | 5.09 ± 0.30 nM | [³H]this compound binding in rat brain | [12] |

| Human Kv1.5 Channel | IC₅₀ | 43.1 µM (peak), 35.5 µM (steady state) | Xenopus oocyte expression | [11] |

Downstream Signaling and Functional Consequences

The modulation of these various targets by this compound leads to a cascade of downstream signaling events and ultimately influences key neuronal functions.

-

Synaptic Plasticity: By selectively inhibiting GluN2B-containing NMDA receptors, this compound has been shown to inhibit long-term depression (LTD) while having less of an effect on long-term potentiation (LTP) in some brain regions.[19] However, other studies have shown that LTP can be induced in the presence of this compound.[20]

-

Neuronal Excitability: The combined effects of this compound on NMDA receptors, GIRK channels, and VGCCs result in a complex modulation of neuronal excitability. It has been shown to decrease the action potential amplitude and firing rate in neocortical pyramidal neurons from epileptic patients.[21]

-

Gene Expression and Neuroprotection: Inhibition of excitotoxic Ca²⁺ influx via GluN2B-NMDA receptors is a primary mechanism for this compound's neuroprotective effects. Downstream of Ca²⁺ signaling, this compound has been shown to activate the mTOR signaling pathway and enhance the expression of Brain-Derived Neurotrophic Factor (BDNF).[22]

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Whole-Cell Voltage-Clamp Recordings in Cultured Neurons

This technique is used to measure the electrical currents flowing across the membrane of a single neuron, allowing for the characterization of this compound's effects on NMDA receptor-mediated currents.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured on glass coverslips.

-

Recording Solution: The extracellular solution typically contains (in mM): 119 NaCl, 5 KCl, 2 CaCl₂, 30 glucose, 10 HEPES, pH 7.4. Mg²⁺ is often omitted to relieve the voltage-dependent block of NMDA receptors.[23] The internal pipette solution contains a physiological concentration of ions and a pH buffer.

-

Recording: A glass micropipette with a tip diameter of a few micrometers is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: NMDA and glycine are applied to the neuron to evoke a current. This compound is then co-applied or pre-applied to measure its inhibitory effect on the NMDA-evoked current.[8][9]

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying the pharmacology of specific ion channel subtypes expressed exogenously.

Methodology:

-

Oocyte Preparation and Injection: Stage V-VI Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired ion channel subunits (e.g., GluN1 and GluN2B for NMDA receptors, or GIRK channel subunits).[24][25][26][27][28]

-

Recording: Two microelectrodes are inserted into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired level.[25][26][27][28]

-

Data Acquisition: Currents are recorded in response to the application of agonists and the subsequent application of this compound to determine its effect on the expressed channels.[29]

Intracellular Calcium Imaging with Fura-2 AM

This technique allows for the measurement of changes in intracellular calcium concentration in response to neuronal stimulation and the application of this compound.

Methodology:

-

Cell Loading: Cultured neurons are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM.[30][31][32][33][34] Cellular esterases cleave the AM group, trapping the dye inside the cell.

-

Imaging: The cells are alternately excited with light at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2). The ratio of the fluorescence emission at 510 nm is proportional to the intracellular calcium concentration.[30][31]

-

Experiment: A baseline calcium level is established, and then cells are stimulated with glutamate or NMDA in the presence and absence of this compound to measure its effect on calcium influx.[18]

Immunoprecipitation of NMDA Receptor Subunits

This biochemical technique is used to isolate and identify the protein complexes containing specific NMDA receptor subunits.

Methodology:

-

Cell Lysis: Neuronal tissue or cultured neurons are lysed to release cellular proteins.[35][36]

-

Antibody Incubation: An antibody specific to an NMDA receptor subunit (e.g., GluN2B) is added to the cell lysate to bind to its target protein.[37][38]

-

Immunocomplex Precipitation: Protein A/G-coupled beads are added to the mixture. These beads bind to the antibody, and the entire complex (beads, antibody, and target protein with any associated proteins) is precipitated by centrifugation or magnetic separation.[35]

-

Analysis: The precipitated proteins are then separated by SDS-PAGE and identified by Western blotting using antibodies against other potential interacting proteins (e.g., GluN1).[37][38]

Conclusion

This compound remains a critical pharmacological tool for investigating the multifaceted roles of GluN2B-containing NMDA receptors in neuronal function and dysfunction. Its complex pharmacology, arising from its interactions with multiple targets, underscores the importance of careful experimental design and data interpretation. This guide provides a foundational understanding of this compound's signaling pathways, offering valuable information for researchers and drug development professionals seeking to leverage its unique properties for therapeutic innovation. The continued exploration of this compound's mechanisms of action will undoubtedly shed further light on the intricate signaling networks that govern neuronal health and disease.

References

- 1. The effects of this compound and eliprodil on voltage-dependent Ca2+ channels and in gerbil global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of NMDA receptors and the mechanism of inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic modulation of NMDA-induced responses by this compound in rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound blocks N-methyl-D-aspartate receptors by a two-component mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An allosteric interaction between the NMDA receptor polyamine and this compound sites in rat cultured cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An allosteric interaction between the NMDA receptor polyamine and this compound sites in rat cultured cortical neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation of alpha 1 adrenergic and N-methyl-D-aspartate antagonist activity in a series of this compound compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of N-methyl-D-aspartate (NMDA) and α1-adrenergic receptor antagonist this compound on human Kv1.5 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Further characterization of [3H]this compound binding to sigma receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxicity Profiles and Neuroprotective Properties of the Novel this compound Analogues as Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxicity Profiles and Neuroprotective Properties of the Novel this compound Analogues as Sigma Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound reduces excitatory synaptic transmission by blocking presynaptic P/Q type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Blockade by this compound of high voltage-activated Ca2+ channels in rat and mouse cultured hippocampal pyramidal neurones: comparison with N-methyl-D-aspartate receptor antagonist actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Blockade by this compound of high voltage-activated Ca2+ channels in rat and mouse cultured hippocampal pyramidal neurones: comparison with N-methyl-D-aspartate receptor antagonist actions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Anti-epileptic effect of this compound on neocortical pyramidal neurons in patients with malformations of cortical development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cellular and Synaptic Mechanisms of Anti-NMDA Receptor Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubcompare.ai [pubcompare.ai]

- 25. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 27. Two-electrode voltage clamp [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Mapping the Binding Site of the Neuroprotectant this compound on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 31. ionbiosciences.com [ionbiosciences.com]

- 32. calcium-imaging-of-cortical-neurons-using-fura-2-am - Ask this paper | Bohrium [bohrium.com]

- 33. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 34. news-medical.net [news-medical.net]

- 35. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 36. docs.abcam.com [docs.abcam.com]

- 37. researchgate.net [researchgate.net]

- 38. researchgate.net [researchgate.net]

Pharmacokinetics and Bioavailability of Ifenprodil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a phenylethanolamine derivative that acts as an atypical non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It exhibits a high affinity and selectivity for NMDA receptors containing the GluN2B subunit.[2] This specificity makes this compound a valuable pharmacological tool for studying the diverse functions of NMDA receptor subtypes and a lead compound for the development of novel therapeutics for neurological disorders.[1] Understanding the pharmacokinetic and bioavailability profile of this compound is paramount for its effective and safe application in both preclinical research and clinical settings. This guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid biotransformation, which significantly influences its bioavailability.[3]

Absorption

Limited information is available regarding the oral absorption of this compound in humans. However, studies in animal models suggest that it is absorbed from the gastrointestinal tract.

Distribution

Following administration, this compound is distributed throughout the body. The volume of distribution at steady state (Vd) has been determined in human studies following intravenous administration.

Metabolism

This compound undergoes extensive and rapid biotransformation in the body.[3] In vitro and in vivo studies in rats have shown that the phenolic group is a primary site of metabolism, leading to the formation of glucuronide conjugates as the main metabolites.[3][4] This rapid metabolism is a major factor contributing to the drug's limited bioavailability.[4] While the specific cytochrome P450 (CYP) enzymes involved in the phase I metabolism of this compound have not been definitively identified in the available literature, CYP enzymes, particularly the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of a vast majority of clinical drugs.[5]

Excretion

The primary route of excretion for this compound and its metabolites is through the urine.[3] Studies in rats have confirmed the presence of various metabolites in urine following administration.[3]

Bioavailability

The oral bioavailability of this compound is known to be low, primarily due to its rapid first-pass metabolism.[4]

Absolute Bioavailability

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

| Parameter | 5 mg Dose (Mean ± SD) | 10 mg Dose (Mean ± SD) | 15 mg Dose (Mean ± SD) |

| Cmax (ng/mL) | 6.2 ± 2.0 | 12.5 ± 3.1 | 20.4 ± 5.1 |

| AUC0–12 (ng·h/mL) | 19.9 ± 4.8 | 37.7 ± 8.5 | 57.1 ± 13.0 |

| AUC0–∞ (ng·h/mL) | 21.7 ± 4.8 | 41.3 ± 9.3 | 63.1 ± 13.6 |

| t1/2 (h) | 3.9 ± 0.9 | 3.6 ± 1.0 | 4.1 ± 0.7 |

| MRT (h) | 3.4 ± 0.3 | 3.7 ± 0.3 | 3.5 ± 0.2 |

| Vd (L) | 1373 ± 566 | 1306 ± 425 | 1500 ± 635 |

| CL (L/h) | 241 ± 53 | 254 ± 58 | 249 ± 61 |

Data from a study in healthy Chinese volunteers.[7]

Table 2: Pharmacokinetic Parameters of this compound in Male Rats

| Parameter | Value |

| Absolute Oral Bioavailability (%) | 25.3 |

[6]

Experimental Protocols

Human Intravenous Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following single and multiple intravenous infusions in healthy volunteers.[7]

Methodology:

-

Subjects: Healthy Chinese male and female volunteers.[7]

-

Study Design: A single-dose and a multiple-dose study. In the single-dose phase, subjects received intravenous infusions of 5, 10, or 15 mg of this compound. In the multiple-dose phase, subjects received 10 mg of this compound once daily for 7 days.[7]

-

Drug Administration: this compound tartrate for injection was administered as an intravenous infusion.[7]

-

Blood Sampling: Venous blood samples were collected at predetermined time points before and after drug administration.[7]

-

Analytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] Urapidil was used as the internal standard.[7] The assay was linear over a concentration range of 0.2–50.0 ng/mL.[7]

In Vitro and In Vivo Metabolism Study in Rats

Objective: To identify the primary metabolic pathways of this compound.[3]

Methodology:

-

In Vitro: this compound was incubated with rat liver microsomes along with various co-factors to generate phase I and phase II metabolites.[3]

-

In Vivo: this compound was administered to a rat, and urine was collected for analysis.[3]

-

Analytical Method: The generated metabolites were analyzed using liquid chromatography-mass spectrometry (LC-MSn) experiments.[3]

Mandatory Visualization

Signaling Pathway of this compound

This compound exerts its effects by selectively inhibiting the GluN2B subunit of the NMDA receptor. This inhibition has been shown to affect downstream signaling cascades, including the PERK/eIF2α pathway, which is involved in the endoplasmic reticulum stress response.

Caption: this compound's inhibition of the GluN2B subunit of the NMDA receptor.

Experimental Workflow for Human IV Pharmacokinetic Study

The following diagram illustrates the workflow for the human intravenous pharmacokinetic study of this compound.

Caption: Workflow for a human intravenous pharmacokinetic study of this compound.

Conclusion

The pharmacokinetic profile of this compound is primarily dictated by its extensive and rapid metabolism, which leads to low oral bioavailability. The drug is distributed in the body and its metabolites are mainly excreted through the urine. The provided quantitative data from human intravenous and rat oral studies offer valuable insights for dose selection and study design in both research and clinical development. Further studies are warranted to fully characterize the oral pharmacokinetic profile in humans, identify the specific CYP450 enzymes involved in its metabolism, and determine the precise percentages of urinary and fecal excretion. The visualization of its inhibitory action on the GluN2B-containing NMDA receptor and the subsequent impact on downstream signaling pathways underscores its targeted mechanism of action. This comprehensive understanding is essential for optimizing the therapeutic potential of this compound and its analogues.

References

- 1. This compound, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism studies of this compound, a potent GluN2B receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ifenprodil's Interaction with the GluN1 Subunit of NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between ifenprodil and the GluN1 subunit of the N-methyl-D-aspartate (NMDA) receptor. It delves into the binding characteristics, mechanism of action, experimental methodologies used for its study, and the downstream signaling consequences of this interaction.

Executive Summary

This compound is a non-competitive antagonist of the NMDA receptor, exhibiting subunit selectivity for receptors containing the GluN2B subunit. Its binding site is located at the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits. This allosteric modulation induces a conformational change, primarily in the GluN2B ATD, leading to the inhibition of receptor function. This guide will detail the quantitative aspects of this interaction, provide methodological insights for its investigation, and explore the subsequent intracellular signaling cascades.

Quantitative Data on this compound's Interaction with GluN1/GluN2B Receptors

The affinity and inhibitory potency of this compound on GluN1/GluN2B-containing NMDA receptors have been quantified across numerous studies. The following tables summarize these key quantitative data.

Table 1: Inhibitory Potency (IC50) of this compound on GluN1/GluN2B Receptors

| Receptor Composition | Preparation | Agonist(s) | IC50 (µM) | Reference(s) |

| GluN1/GluN2B | Cultured Rat Hippocampal Neurons | NMDA | 0.75 (high-affinity), 161 (low-affinity) | [1] |

| GluN1A/NR2B | Xenopus Oocytes | NMDA | 0.34 | [2] |

| GluN1/GluN2B | Rat Cultured Cortical Neurons | 100 µM NMDA | 0.3 | [3] |

| GluN1/GluN2B | Neonatal Rat Forebrain | NMDA | 0.3 | |

| GluN1A/NR2B | Oocytes | NMDA | 0.34 | |

| GluN1/GluN2B | Xenopus Oocytes | 100 µM Glutamate + 50 µM Glycine | 0.072 ± 0.008 | |

| GluN1/GluN2A/GluN2B (Triheteromer) | Xenopus Oocytes | 100 µM Glutamate + 50 µM Glycine | 0.450 ± 0.030 | |

| GluN1/GluN2B | Rat Striatal Slices | NMDA | 5.3 | [4] |

| GluN1/NR2B | Xenopus Oocytes | 100 µM Glutamate + 100 µM Glycine | 0.156 | [5] |

Table 2: Binding Affinity (Kd and Ki) of this compound for GluN1/GluN2B Receptors

| Parameter | Receptor/Tissue | Radioligand | Value (nM) | Reference(s) |

| Kd | Recombinant human NR1a/NR2B | [3H]this compound | 33.5 | [6] |

| Kd | Native rat receptors (cortex/hippocampus) | [3H]this compound | 24.8 | [6] |

| Kd | Porcine Hippocampal Membranes | [3H]this compound | 23.0 ± 1.8 (one-site model) | [7] |

| Kd1 | Porcine Hippocampal Membranes | [3H]this compound | 10.4 ± 2.4 (two-site model) | [7] |

| Kd2 | Porcine Hippocampal Membranes | [3H]this compound | 2200 ± 1300 (two-site model) | [7] |

| Kd | Purified, soluble NR1-R domain | [3H]this compound | 180 | [8] |

| Kd | Purified, soluble NR2B-R domain | [3H]this compound | 210 | [8] |

| Ki | GluN1/GluN2B | [3H]OF-NB1 | 11 | [9] |

Table 3: Modulation of this compound's Inhibitory Potency

| Modulator | Receptor Composition | Effect on this compound IC50 | Fold Change | Reference(s) |

| 1 mM Spermine | GluN1/GluN2B | Increase from 0.3 µM to 1.4 µM | ~4.7 | [3] |

| 3 mM Spermine | GluN1/GluN2B | Increase from 0.3 µM to 1.8 µM | 6 | [3] |

| Low pH (7.4 vs 7.9) | GluN1/GluN2B | Reduces mean open time | - | [10] |

| 300 nM Zn2+ | GluN1/GluN2A/GluN2B (Triheteromer) | Maximal inhibition increased from 32% to 50% | - |

Mechanism of Action: An Allosteric Inhibition Model

This compound functions as a negative allosteric modulator of the NMDA receptor. Its binding to the GluN1-GluN2B ATD interface does not directly occlude the agonist binding sites for glutamate or glycine. Instead, it induces a conformational change that alters the gating properties of the ion channel, making it less likely to open.

Key aspects of the mechanism include:

-

Binding Site: The binding pocket for this compound is a cleft located at the interface between the R1 lobe of the GluN1 ATD and the R1 and R2 lobes of the GluN2B ATD.

-

Conformational Change: Upon binding, this compound promotes a closed conformation of the GluN2B ATD "clamshell-like" structure. This movement alters the arrangement of the ATDs and is transmitted to the ligand-binding domains (LBDs) and the transmembrane domains (TMDs), ultimately stabilizing a closed state of the ion channel.[3][11][12][13] The conformation of the GluN1 ATD itself is not significantly altered.

-

Allosteric Interactions: this compound's binding is influenced by other modulators. For instance, spermine, a polyamine that potentiates NMDA receptor activity, allosterically reduces the affinity of this compound.[3] Similarly, the inhibitory effect of this compound can be modulated by pH.[10]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the this compound-GluN1 interaction.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in whole cells.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells or primary neurons (e.g., rat cortical or hippocampal neurons).

-

For recombinant studies, co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2B).

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 glycine, and 10 EDTA. Adjust pH to 7.2.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

-

Agonist Solution: External solution containing 1 mM glutamate.

-

This compound Solutions: Prepare a stock solution of this compound tartrate in water and dilute to final concentrations in the agonist solution.

-

-

Recording:

-

Obtain a whole-cell patch-clamp configuration on a transfected or primary neuron.

-

Voltage-clamp the cell at a holding potential of -60 mV or -70 mV.

-

Apply the agonist solution to elicit an NMDA receptor-mediated current.

-

After a stable baseline current is established, co-apply the agonist solution with varying concentrations of this compound.

-

Record the steady-state current inhibition at each this compound concentration.

-

-

Data Analysis:

-

Measure the peak or steady-state current amplitude in the absence and presence of this compound.

-

Plot the percentage of current inhibition as a function of this compound concentration.

-

Fit the data to the Hill equation to determine the IC50 and Hill coefficient.

-

Single-Channel Patch-Clamp Recording

This high-resolution technique allows for the examination of how this compound affects the gating kinetics of individual NMDA receptor channels.

Protocol:

-

Patch Configuration:

-

Use cell-attached or outside-out patch configurations on cells expressing a low density of NMDA receptors to isolate single-channel activity.

-

-

Solutions:

-

Use solutions similar to those for whole-cell recording, with the agonist(s) and this compound included in the pipette solution (for cell-attached) or bath solution (for outside-out).

-

-

Recording:

-

Record single-channel currents at a fixed holding potential.

-

Acquire long, continuous recordings to capture a sufficient number of channel opening and closing events.

-

-

Data Analysis:

-

Idealize the single-channel data to create a record of open and closed states.

-

Analyze the dwell times in the open and closed states to determine parameters such as mean open time, mean closed time, and open probability.

-

Compare these parameters in the presence and absence of this compound to understand its effect on channel gating. Studies have shown that this compound reduces the frequency of channel opening and can decrease the duration of long openings.[1]

-

[3H]this compound Radioligand Binding Assay

This biochemical assay directly measures the binding of radiolabeled this compound to NMDA receptors in membrane preparations.

Protocol:

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing recombinant NMDA receptors in a suitable buffer.

-

Centrifuge the homogenate to pellet the membranes and wash to remove endogenous ligands.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of [3H]this compound.

-

For competition assays, include varying concentrations of unlabeled this compound or other competing ligands.

-

Incubate at a specific temperature (e.g., room temperature) for a time sufficient to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

For saturation binding experiments, plot the amount of bound radioligand as a function of the free radioligand concentration to determine the Kd and Bmax.

-

For competition experiments, plot the percentage of specific binding as a function of the competitor concentration to determine the IC50, which can be converted to a Ki value.

-

Luminescence Resonance Energy Transfer (LRET)

LRET is a powerful technique to measure ligand-induced conformational changes in real-time.

Protocol:

-

Receptor Labeling:

-

Introduce cysteine mutations at specific sites in the GluN1 and GluN2B subunits that are expected to change their relative distance upon this compound binding.

-

Express the mutant receptors in a suitable cell line.

-

Label the cysteine residues with a donor fluorophore (e.g., a luminescent lanthanide) and an acceptor fluorophore.

-

-

LRET Measurement:

-

Excite the donor fluorophore and measure the emission of both the donor and the acceptor.

-

The efficiency of energy transfer is dependent on the distance between the donor and acceptor.

-

-

Data Analysis:

-

Calculate the LRET efficiency in the presence and absence of this compound.

-

Changes in LRET efficiency reflect conformational changes in the receptor induced by this compound binding.

-

Downstream Signaling Pathways

The inhibition of GluN1/GluN2B-containing NMDA receptors by this compound has significant consequences for intracellular signaling cascades, impacting synaptic plasticity, cell survival, and inflammatory responses.

mTOR Signaling Pathway

Recent studies have shown that this compound can activate the mammalian target of rapamycin (mTOR) signaling pathway.[14] This is somewhat counterintuitive as NMDA receptor activation is often linked to mTOR activation. The precise mechanism by which this compound, an antagonist, activates this pathway is still under investigation but may involve the disinhibition of certain signaling molecules or the activation of compensatory pathways.

Synaptic Plasticity and CREB Signaling

By modulating NMDA receptor activity, this compound can influence synaptic plasticity, the cellular basis of learning and memory. NMDA receptors are key players in both long-term potentiation (LTP) and long-term depression (LTD). This compound's selective inhibition of GluN2B-containing receptors can shift the balance of synaptic plasticity. Downstream of the NMDA receptor, the transcription factor cAMP-response element-binding protein (CREB) is a critical regulator of gene expression required for long-lasting synaptic changes. While direct links are still being fully elucidated, modulation of Ca2+ influx through NMDA receptors by this compound is expected to impact the activation of Ca2+/calmodulin-dependent protein kinase (CaMK) and the Ras-ERK pathway, both of which can lead to CREB phosphorylation.

Modulation of Proinflammatory Cytokines

This compound has been shown to modulate the levels of proinflammatory cytokines. For instance, in models of chronic stress, this compound can reverse the elevation of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the hippocampus.[14] This suggests a role for GluN2B-containing NMDA receptors in neuroinflammatory processes and highlights a potential therapeutic avenue for this compound in conditions with a neuroinflammatory component.

Conclusion

This compound's interaction with the GluN1 subunit, as part of the GluN1/GluN2B heterodimer, is a well-characterized example of allosteric modulation of a ligand-gated ion channel. The detailed understanding of its binding site, the conformational changes it induces, and its downstream signaling consequences provide a solid foundation for the rational design of novel therapeutics targeting the NMDA receptor for a variety of neurological and psychiatric disorders. The experimental protocols outlined in this guide serve as a starting point for researchers aiming to further investigate the intricate pharmacology of this compound and related compounds.

References

- 1. pdspdb.unc.edu [pdspdb.unc.edu]

- 2. This compound discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of NMDA receptors and the mechanism of inhibition by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mapping the Binding Site of the Neuroprotectant this compound on NMDA Receptors | Journal of Neuroscience [jneurosci.org]

- 5. This compound rapidly ameliorates depressive-like behaviors, activates mTOR signaling and modulates proinflammatory cytokines in the hippocampus of CUMS rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Incorporation of NMDA Receptors with a Distinct Subunit Composition at Nascent Hippocampal Synapses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [3H]this compound binding to NMDA receptors in porcine hippocampal brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zinc modulates bidirectional hippocampal plasticity by effects on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and Validation of [3H]OF-NB1 for Preclinical Assessment of GluN1/2B Candidate Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a NR2B-selective antagonist of NMDA receptor, inhibits reverse Na+/Ca2+ exchanger in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mapping the Binding Site of the Neuroprotectant this compound on NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Off-Target Binding Profile of Ifenprodil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifenprodil is a phenylethanolamine compound known primarily for its activity as a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This property has made it a valuable tool in neuroscience research and a candidate for therapeutic development in various neurological disorders. However, a comprehensive understanding of its pharmacological profile requires a thorough examination of its interactions with other molecular targets. This technical guide provides an in-depth overview of the off-target binding profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to aid researchers in interpreting their findings and designing future studies.

Off-Target Binding Affinities of this compound

This compound exhibits significant binding affinity for several molecular targets beyond the GluN2B-containing NMDA receptor. The following tables summarize the reported binding affinities (Ki) and inhibitory concentrations (IC50) for key off-targets.

Table 1: this compound Binding Affinities for Sigma Receptors

| Receptor Subtype | Ligand | Ki (nM) | Bmax (pmol/mg protein) | Kd (nM) | Reference |

| Sigma-2 | erythro-Ifenprodil | ~2 | - | - | [1] |

| Sigma-2 | threo-Ifenprodil | ~2 | - | - | [1] |

| Sigma-2 | [3H]this compound | - | 2.36 ± 0.19 | 5.09 ± 0.30 | [2] |

Note: Ki values represent the inhibition constant, Bmax represents the maximum number of binding sites, and Kd represents the dissociation constant.

Table 2: this compound Binding and Functional Inhibition of Adrenergic and Ion Channels

| Target | Assay Type | IC50 (µM) | Reference |

| α1-Adrenergic Receptor | Binding Assay | - | [3] |

| Human Kv1.5 Channel (Peak Current) | Electrophysiology | 43.1 | [4][5] |

| Human Kv1.5 Channel (Steady State) | Electrophysiology | 35.5 | [4][5] |

| High Voltage-Activated Ca2+ Channels | Ca2+ Imaging | 17 ± 3 | [6] |

| N-type Voltage-Dependent Ca2+ Channel | Electrophysiology | 50 | [7] |

| P-type Voltage-Dependent Ca2+ Channel | Electrophysiology | ~60 | [7] |

| Na+/Ca2+ Exchanger | Ion Current Measurement | - (Inhibits) | [6] |

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the target's activity.

Key Off-Target Signaling Pathways

Sigma Receptor Signaling

This compound binds with high affinity to both sigma-1 (σ1) and sigma-2 (σ2) receptors, which are intracellular chaperone proteins located primarily at the endoplasmic reticulum-mitochondrion interface.[8] Their activation can modulate a variety of downstream signaling cascades, including calcium signaling and cellular stress responses.[8]

Caption: this compound binding to sigma receptors can modulate intracellular calcium release and downstream signaling.

Alpha-1 Adrenergic Receptor Signaling

This compound also acts as an antagonist at α1-adrenergic receptors.[3] These G-protein coupled receptors, upon activation by endogenous catecholamines like norepinephrine, typically initiate a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[1][2]

Caption: this compound antagonizes the α1-adrenergic receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor.

Caption: General workflow for a radioligand binding assay to determine binding affinity.

This protocol is adapted from methodologies used to characterize sigma-2 receptor binding.[1][2]

-

Membrane Preparation:

-

Homogenize rat liver tissue in ice-cold 50 mM Tris-HCl buffer (pH 8.0).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Membrane homogenate (~300 µg protein).

-

A fixed concentration of [3H]DTG (e.g., 5 nM).

-

Increasing concentrations of unlabeled this compound (or other competing ligand).

-

A masking agent for sigma-1 receptors, such as (+)-pentazocine (100 nM), to ensure specific binding to sigma-2 receptors is measured.

-

-

Incubate the plate at room temperature for 120 minutes.

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of an unlabeled ligand (e.g., 10 µM DTG).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology

Electrophysiological techniques, such as whole-cell patch clamp, are used to measure the functional effects of a compound on ion channel activity.

Caption: General workflow for whole-cell patch clamp recording to assess ion channel modulation.

This protocol is based on standard two-electrode voltage-clamp (TEVC) techniques used for ion channel characterization in Xenopus oocytes.[4][5]

-

Oocyte Preparation and cRNA Injection:

-

Harvest oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Inject the oocytes with cRNA encoding the human Kv1.5 channel.

-

Incubate the injected oocytes for 2-5 days to allow for channel expression.

-

-

Two-Electrode Voltage Clamp (TEVC) Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard external solution (e.g., containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -80 mV.

-

Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv1.5 currents.

-

-

Drug Application and Data Acquisition:

-

Record baseline Kv1.5 currents in the absence of the drug.

-

Perfuse the recording chamber with the external solution containing various concentrations of this compound.

-

Record Kv1.5 currents at each concentration of this compound after the current reaches a steady state.

-

Perform a washout with the drug-free external solution to assess the reversibility of the inhibition.

-

-

Data Analysis:

-

Measure the peak and/or steady-state current amplitude at a specific depolarizing voltage step (e.g., +40 mV) for each this compound concentration.

-

Calculate the percentage of current inhibition for each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Conclusion

This technical guide provides a comprehensive overview of the off-target binding profile of this compound, highlighting its interactions with sigma receptors, α1-adrenergic receptors, and various ion channels. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows are intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development. A thorough understanding of this compound's polypharmacology is essential for the accurate interpretation of experimental results and for the rational design of more selective and efficacious therapeutic agents.

References

- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Voltage clamp recordings from Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ifenprodil's Interaction with Sigma Receptors

Abstract

This compound, widely recognized as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit, also exhibits significant interactions with sigma (σ) receptors.[1][2] This off-target activity is crucial for a comprehensive understanding of its pharmacological profile and for the development of more selective therapeutic agents. This technical guide provides a detailed examination of this compound's binding characteristics, functional effects, and the signaling pathways it modulates through its interaction with sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It includes quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development.

Introduction

This compound is a phenylethanolamine compound initially developed for its vasodilatory properties and later identified as a potent antagonist at the polyamine site of the NMDA receptor.[3] Its high affinity for the GluN2B subunit has made it a valuable tool for studying neurological processes and a prototype for drugs targeting excitotoxicity.[4] However, extensive research has revealed that this compound also binds with high affinity to both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1][5] This interaction may contribute to its neuroprotective and anti-inflammatory effects.[6][7][8] Understanding the nuances of this compound's engagement with sigma receptors is essential for interpreting its biological effects and for designing new ligands with improved selectivity and therapeutic potential.

Binding Characteristics of this compound at Sigma Receptors

Radioligand binding assays have been instrumental in quantifying the affinity of this compound and its analogs for sigma receptor subtypes. Studies consistently show that this compound has a high affinity for sigma receptors, with a notable preference for the σ₂ subtype.

Quantitative Binding Data

The binding affinities of this compound and related compounds for sigma receptors have been determined through competitive binding experiments using radiolabeled ligands.[9][10] [³H]this compound itself has been used to label σ₂ sites directly.[9][10] The key quantitative parameters are summarized in the table below.

| Compound | Receptor Subtype | Radioligand | Kᵢ (nM) | K𝘥 (nM) | Bₘₐₓ (pmol/mg protein) | Tissue Source | Reference |

| [³H]this compound | Sigma (σ₂ correlated) | - | - | 5.09 ± 0.30 | 2.36 ± 0.19 | Rat Brain | [9] |

| Threo-ifenprodil | σ₂ | [³H]DTG ¹ | ~ 2 | - | - | Rat Brain | [10] |

| Erythro-ifenprodil | σ₂ | [³H]DTG ¹ | ~ 2 | - | - | Rat Brain | [10] |

| Erythro-iodothis compound | σ₂ | [³H]DTG ¹ | ~ 46 | - | - | Rat Brain | [10] |

| Eliprodil | σ₂ | [³H]DTG ¹ | ~ 630 | - | - | Rat Brain | [10] |

| This compound | σ₂ vs σ₁ | - | ~3-fold selective for σ₂ | - | - | Not Specified | [3] |

¹ Binding assays for σ₂ sites using the non-selective ligand [³H]DTG are performed in the presence of a masking agent like (+)-pentazocine to block binding to σ₁ sites.

Functional Consequences of Sigma Receptor Interaction

The interaction of this compound with sigma receptors leads to distinct functional outcomes, most notably the modulation of neuronal plasticity and intracellular calcium signaling. These effects appear to be primarily mediated by the σ₁ receptor.

Potentiation of Neurite Outgrowth

In PC12 cells, this compound significantly potentiates nerve growth factor (NGF)-induced neurite outgrowth in a concentration-dependent manner.[1] This effect is not replicated by other NMDA receptor antagonists, suggesting it is independent of its primary mechanism of action.[1] The potentiation is specifically blocked by the selective σ₁ receptor antagonist NE-100, but not by the σ₂ receptor antagonist SM-21, indicating that this neurotrophic effect is mediated through σ₁ receptors.[1]

Modulation of Intracellular Calcium (Ca²⁺) Signaling

The σ₁ receptor is known to be a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it regulates Ca²⁺ signaling.[11] The potentiation of neurite outgrowth by this compound is blocked by antagonists of the inositol 1,4,5-triphosphate (IP₃) receptor, such as xestospongin C, and by the intracellular Ca²⁺ chelator BAPTA-AM.[1] This demonstrates that this compound's action at σ₁ receptors converges on the IP₃ receptor, leading to the modulation of intracellular Ca²⁺ levels, which is critical for neurite extension.[1]

Experimental Protocols

The following sections detail the methodologies used to characterize the interaction between this compound and sigma receptors.

Protocol for Radioligand Competition Binding Assay

This protocol is used to determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for σ₁ or σ₂ receptors.

-

Membrane Preparation: Homogenize tissue (e.g., rat brain, guinea pig liver) in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.[12]

-

Assay Incubation: In a final volume, combine the membrane preparation, a fixed concentration of a specific radioligand, and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C or room temperature) for a duration sufficient to reach equilibrium.

-

Separation: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.[14]

-

Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

Protocol for PC12 Cell Neurite Outgrowth Assay

This protocol assesses the effect of this compound on neuronal differentiation.[1]

-

Cell Culture: Culture PC12 cells in a suitable medium (e.g., DMEM with horse and fetal bovine serum) on collagen-coated plates.

-

Treatment: Replace the culture medium with a low-serum medium containing a sub-optimal concentration of Nerve Growth Factor (NGF). Add this compound at various concentrations to the treatment groups. Include control groups (vehicle only, NGF only) and antagonist groups (NGF + this compound + antagonist like NE-100).

-

Incubation: Incubate the cells for a defined period (e.g., 48-72 hours) to allow for neurite extension.

-

Fixation and Imaging: Fix the cells with paraformaldehyde. Capture images of multiple random fields for each treatment condition using a phase-contrast microscope.

-

Quantification: A cell is considered positive for neurite outgrowth if it possesses at least one neurite that is longer than the diameter of the cell body. For each condition, count at least 100 cells and calculate the percentage of neurite-bearing cells.

-

Statistical Analysis: Compare the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine significance.

Conclusion and Future Directions

This compound is a potent ligand for sigma receptors, demonstrating high affinity particularly for the σ₂ subtype.[9][10] Its functional effects on neuronal plasticity, such as the potentiation of neurite outgrowth, appear to be mediated by the σ₁ receptor through a pathway involving the IP₃ receptor and intracellular calcium modulation.[1] These findings complicate the interpretation of this compound's pharmacological effects, which cannot be attributed solely to NMDA receptor antagonism.

For drug development professionals, this dual activity presents both a challenge and an opportunity. The interaction with sigma receptors may contribute to the therapeutic, neuroprotective profile of this compound but also to potential side effects. Future research should focus on:

-

Developing this compound analogs with enhanced selectivity for either the GluN2B subunit or specific sigma receptor subtypes to dissect their respective physiological roles.

-

Further elucidating the downstream signaling cascades initiated by this compound's binding to both σ₁ and σ₂ receptors.

-

Utilizing animal models to understand the in vivo relevance of this compound's sigma receptor activity in various pathological conditions.[15]

A thorough understanding of these interactions is paramount for the rational design of next-generation neuromodulatory agents with improved efficacy and safety profiles.

References

- 1. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth in PC12 Cells by this compound: The Role of Sigma-1 and IP3 Receptors | PLOS One [journals.plos.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound hemitartrate | NMDA Receptors | Tocris Bioscience [tocris.com]

- 4. What is this compound Tartrate used for? [synapse.patsnap.com]

- 5. This compound and SL 82.0715 potently inhibit binding of [3H](+)-3-PPP to sigma binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity Profiles and Neuroprotective Properties of the Novel this compound Analogues as Sigma Ligands [arts.units.it]

- 7. This compound restores GDNF-evoked Ca(2+) signalling and Na(+)/K(+) -ATPase expression in inflammation-pretreated astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Possible cerebroprotective and in vivo NMDA antagonist activities of sigma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Further characterization of [3H]this compound binding to sigma receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of erythro-ifenprodil, threo-ifenprodil, erythro-iodothis compound, and eliprodil with subtypes of sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 15. A genetically modified mouse model probing the selective action of this compound at the N-methyl-D-aspartate type 2B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ifenprodil's Modulation of Glutamatergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary